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Compound of Interest

Compound Name: 2-(Quinolin-6-YL)acetic acid

Cat. No.: B348477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Quinolin-6-
YL)acetic acid as a versatile building block in organic synthesis. The quinoline moiety is a

privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of

biological activities.[1] This document offers detailed protocols for key transformations of 2-
(Quinolin-6-YL)acetic acid, quantitative data in tabular format, and visualizations of relevant

synthetic pathways and biological contexts.

Introduction to 2-(Quinolin-6-YL)acetic acid
2-(Quinolin-6-YL)acetic acid (CAS No: 5622-34-4) is a bifunctional organic compound

featuring a quinoline core and a carboxylic acid group. This structure allows for a variety of

chemical modifications, making it a valuable starting material for the synthesis of diverse

molecular architectures. The quinoline ring system is found in numerous natural products and

synthetic compounds with significant pharmacological properties, including antimalarial,

anticancer, antibacterial, and anti-inflammatory activities.[1][2] The carboxylic acid handle of 2-
(Quinolin-6-YL)acetic acid provides a convenient point for derivatization through reactions

such as esterification and amidation, enabling the exploration of structure-activity relationships

(SAR) in drug discovery programs.
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A summary of the key physicochemical properties of 2-(Quinolin-6-YL)acetic acid is provided

in the table below.

Property Value Reference

CAS Number 5622-34-4 [3]

Molecular Formula C₁₁H₉NO₂ [3]

Molecular Weight 187.19 g/mol [4]

Appearance
White to off-white crystalline

solid
[3]

Melting Point 225 °C (decomposed) [4]

Boiling Point 388.7 °C at 760 mmHg [4]

Solubility

Soluble in polar organic

solvents, moderately soluble in

water

[3]

Key Synthetic Applications and Protocols
2-(Quinolin-6-YL)acetic acid is a versatile reagent for introducing the quinolin-6-yl-methyl

scaffold into target molecules. The following sections detail protocols for its application in

common organic synthesis reactions.

Esterification: Synthesis of Methyl 2-(Quinolin-6-
YL)acetate
Esterification of the carboxylic acid moiety is a fundamental transformation that can be used to

protect the acid, modify solubility, or act as an intermediate for further reactions. A common

method for the synthesis of methyl 2-(quinolin-6-yl)acetate is through acid-catalyzed

esterification in methanol.

Reaction Scheme:
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Reactants

Product2-(Quinolin-6-YL)acetic acid

Methyl 2-(Quinolin-6-YL)acetate

H₂SO₄ (cat.), Reflux

Methanol

Click to download full resolution via product page

Caption: Acid-catalyzed esterification of 2-(Quinolin-6-YL)acetic acid.

Experimental Protocol:

A detailed protocol for the synthesis of methyl 2-(quinolin-6-yl)acetate is as follows:

Reaction Setup: To a solution of 2-(quinolin-6-yl)acetic acid (1.0 eq) in methanol, slowly

add concentrated sulfuric acid (catalytic amount) at room temperature.

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4 hours.

Work-up: After cooling to room temperature, remove the volatile solvent under reduced

pressure. Dilute the residue with ethyl acetate and cool in an ice bath.

Neutralization: Adjust the pH to ~8 using a saturated sodium bicarbonate solution.

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer twice with

ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure to yield the product.

Quantitative Data:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b348477?utm_src=pdf-body-img
https://www.benchchem.com/product/b348477?utm_src=pdf-body
https://www.benchchem.com/product/b348477?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b348477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactant Molar Eq. Yield (%) Purity

2-(Quinolin-6-

YL)acetic acid
1.0 98% >95%

Methanol Solvent - -

Sulfuric Acid Catalytic - -

This protocol is adapted from a literature procedure for the synthesis of methyl 6-

quinolineacetate.

Amidation: Synthesis of 2-(Quinolin-6-YL)acetamides
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the connection of

the quinoline scaffold to various amine-containing fragments. Standard peptide coupling

reagents can be employed for this transformation.

General Reaction Scheme:

Reactants

Product2-(Quinolin-6-YL)acetic acid

N-substituted-2-(Quinolin-6-YL)acetamide

Coupling Agent (e.g., HATU, EDC), Base

R-NH₂

Click to download full resolution via product page

Caption: General scheme for the amidation of 2-(Quinolin-6-YL)acetic acid.

Experimental Protocol (General Procedure using HATU):

Reaction Setup: Dissolve 2-(quinolin-6-yl)acetic acid (1.0 eq) in a suitable aprotic solvent

such as N,N-dimethylformamide (DMF).
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Activation: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like

N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15-30 minutes at

room temperature to form the activated ester.

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

Reaction Execution: Stir the reaction at room temperature until completion, typically

monitored by TLC or LC-MS (usually 2-12 hours).

Work-up: Quench the reaction with water and extract the product with a suitable organic

solvent (e.g., ethyl acetate).

Purification: Wash the organic layer with saturated aqueous sodium bicarbonate, water, and

brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure. The crude product can be purified by column chromatography on silica gel

or by recrystallization.

Quantitative Data (Representative):

Reactant Molar Eq.

2-(Quinolin-6-YL)acetic acid 1.0

Amine 1.1

HATU 1.1

DIPEA 2.0

Yields and purity are substrate-dependent and require optimization for each specific amine.

Application in Drug Discovery: Targeting the
PI3K/Akt Signaling Pathway
Derivatives of 2-(quinolin-6-yl)acetic acid have been investigated as potential therapeutic

agents. For instance, compounds incorporating the quinolin-6-yl moiety have been identified as

inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in the PI3K/Akt signaling
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pathway. This pathway is frequently dysregulated in cancer, making it an attractive target for

drug development.

PI3K/Akt Signaling Pathway Overview:
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Caption: Inhibition of the PI3K/Akt signaling pathway by a 2-(Quinolin-6-YL)acetic acid
derivative.

The synthesis of such inhibitors often involves the conversion of 2-(quinolin-6-yl)acetic acid
into more complex heterocyclic systems, such as 1,3,4-oxadiazoles, which can then be further

functionalized. This highlights the utility of 2-(quinolin-6-yl)acetic acid as a starting point for

the development of targeted cancer therapeutics.

Experimental Workflow: From Starting Material to
Bioactive Compound
The general workflow for utilizing 2-(quinolin-6-yl)acetic acid in a drug discovery context is

outlined below.
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Caption: General workflow for the synthesis and development of bioactive compounds from 2-
(Quinolin-6-YL)acetic acid.

This workflow illustrates the progression from the initial starting material, through chemical

synthesis and biological screening, to the identification and optimization of a potential drug

candidate. The versatility of 2-(quinolin-6-yl)acetic acid makes it an ideal starting point for

such discovery campaigns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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